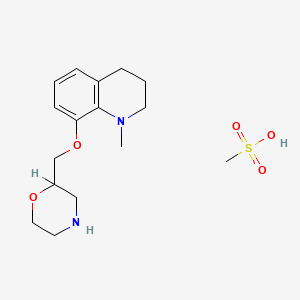
S-4048
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-4048 is a synthetic organic compound known for its potent inhibitory effects on glucose-6-phosphate translocase (G6P T1). This enzyme plays a crucial role in the regulation of blood glucose levels by transporting glucose-6-phosphate into the endoplasmic reticulum .
Preparation Methods
The synthesis of S-4048 involves multiple steps:
Treatment of Carboxylic Acid: The process begins with the treatment of carboxylic acid with refluxing cyclohexanone and sulfuric acid to form a derivative.
Condensation with Propargyl Bromide: This derivative is then condensed with propargyl bromide using sodium hydride in dimethylformamide to yield propargyl ether.
Condensation with 4-Chloro-Iodobenzene: The propargyl ether is treated with triethylamine in toluene and then condensed with 4-chloro-iodobenzene using palladium chloride, triphenylphosphine, and copper iodide to form a propinyloxy derivative.
Hydrogenation: This derivative undergoes hydrogenation over palladium on barium sulfate in pyridine to form a propenyloxy derivative.
Opening of Lactone Ring: The lactone ring is opened using sodium hydride in methanol and tetrahydrofuran to yield a methyl ester.
Condensation with Benzoyl Chloride: The methyl ester is then condensed with benzoyl chloride using 4-dimethylaminopyridine and triethylamine in dichloromethane to form a benzoate.
Formation of Cyclopropane Derivative: The benzoate is treated with diethylzinc and chloroiodomethane in dichloroethane to form a cyclopropane derivative, which is then hydrolyzed using sodium hydroxide in dioxane to yield an alcohol.
Final Condensation: The alcohol is condensed with an intermediate using sodium hydride in dimethylformamide and then deprotected using hydrochloric acid in dioxane to afford the target compound.
Chemical Reactions Analysis
S-4048 undergoes various types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to yield various products.
Substitution: this compound can undergo substitution reactions, particularly with halogens, to form new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, palladium chloride, triphenylphosphine, and copper iodide.
Scientific Research Applications
S-4048 has several scientific research applications:
Chemistry: It is used as a potent inhibitor in studies involving glucose-6-phosphate translocase.
Biology: The compound is utilized in research related to blood glucose regulation and metabolic pathways.
Medicine: this compound is studied for its potential therapeutic effects in conditions related to glucose metabolism.
Industry: It is used in the development of new drugs and therapeutic agents targeting glucose-6-phosphate translocase .
Mechanism of Action
S-4048 exerts its effects by inhibiting glucose-6-phosphate translocase (G6P T1). This enzyme is responsible for transporting glucose-6-phosphate into the endoplasmic reticulum, a critical step in glucose metabolism. By inhibiting this enzyme, this compound helps regulate blood glucose levels. The molecular targets involved include the glucose-6-phosphate translocase enzyme and the pathways associated with glucose metabolism .
Comparison with Similar Compounds
S-4048 is unique compared to other glucose-6-phosphate translocase inhibitors due to its specific structure and potency. Similar compounds include:
Chlorogenic Acid Derivatives: These compounds also inhibit glucose-6-phosphate translocase but may differ in their potency and structure.
Other Synthetic Organic Inhibitors: Various synthetic organic compounds target the same enzyme but may have different chemical properties and effects
Properties
Molecular Formula |
C32H30ClN3O7 |
|---|---|
Molecular Weight |
604.0 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(Z)-3-imidazo[4,5-b]pyridin-1-yl-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C32H30ClN3O7/c33-22-10-8-19(9-11-22)23-13-21(23)17-42-32(31(40)41)15-26(37)29(39)27(16-32)43-28(38)14-25(20-5-2-1-3-6-20)36-18-35-30-24(36)7-4-12-34-30/h1-12,14,18,21,23,26-27,29,37,39H,13,15-17H2,(H,40,41)/b25-14-/t21-,23+,26+,27+,29+,32-/m0/s1 |
InChI Key |
MYXPHMOLFCUDIL-MLFVSVOESA-N |
SMILES |
C1C(C1C2=CC=C(C=C2)Cl)COC3(CC(C(C(C3)OC(=O)C=C(C4=CC=CC=C4)N5C=NC6=C5C=CC=N6)O)O)C(=O)O |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CC=C(C=C2)Cl)CO[C@]3(C[C@H]([C@H]([C@@H](C3)OC(=O)/C=C(/C4=CC=CC=C4)\N5C=NC6=C5C=CC=N6)O)O)C(=O)O |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)COC3(CC(C(C(C3)OC(=O)C=C(C4=CC=CC=C4)N5C=NC6=C5C=CC=N6)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-(2-(4-chlorophenyl)-cyclopropylmethoxy)-3,4-dihydroxy-5-(3-imidazo(4,5-b)pyridin-1-yl-3-phenyl-acryloyloxy)-cyclohexanecarboxylic acid) S 4048 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1680375.png)



